2-(6-Chloropyridin-3-yl)-4H-3,1-benzoxazin-4-one
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Overview
Description
2-(6-Chloropyridin-3-yl)-4H-3,1-benzoxazin-4-one is an organic compound that belongs to the class of benzoxazines It is characterized by the presence of a chloropyridine moiety attached to a benzoxazinone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Chloropyridin-3-yl)-4H-3,1-benzoxazin-4-one typically involves the reaction of 6-chloropyridine-3-carboxylic acid with appropriate reagents to form the benzoxazinone ring. One common method involves the use of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the cyclization reaction. The reaction is usually carried out under reflux conditions in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(6-Chloropyridin-3-yl)-4H-3,1-benzoxazin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Halogen substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Halogenation reactions can be carried out using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as a bioactive agent with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of materials with specific optical and electronic properties
Mechanism of Action
The mechanism of action of 2-(6-Chloropyridin-3-yl)-4H-3,1-benzoxazin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
2-(6-Chloropyridin-3-yl)acetonitrile: This compound shares the chloropyridine moiety but differs in the presence of an acetonitrile group instead of the benzoxazinone ring.
2-[(6-Chloropyridin-3-yl)oxy]acetonitrile: Similar to the previous compound but with an oxyacetonitrile group.
Uniqueness
2-(6-Chloropyridin-3-yl)-4H-3,1-benzoxazin-4-one is unique due to its benzoxazinone structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new materials and therapeutic agents .
Properties
CAS No. |
76903-55-4 |
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Molecular Formula |
C13H7ClN2O2 |
Molecular Weight |
258.66 g/mol |
IUPAC Name |
2-(6-chloropyridin-3-yl)-3,1-benzoxazin-4-one |
InChI |
InChI=1S/C13H7ClN2O2/c14-11-6-5-8(7-15-11)12-16-10-4-2-1-3-9(10)13(17)18-12/h1-7H |
InChI Key |
JQOMXPMGKDQVJD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC(=N2)C3=CN=C(C=C3)Cl |
Origin of Product |
United States |
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